molecular formula C13H11ClN2O3S2 B12762555 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide CAS No. 214916-31-1

2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide

Cat. No.: B12762555
CAS No.: 214916-31-1
M. Wt: 342.8 g/mol
InChI Key: UQLKWALTGZUBOV-UHFFFAOYSA-N
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Description

“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 2-((3-chlorophenyl)methyl)-4-methyl-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno[3,4-e][1,2,4]thiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include thieno derivatives and various reagents to introduce the chlorophenyl and methyl groups. Common reaction conditions may involve:

    Reagents: Chlorinating agents, methylating agents, and oxidizing agents.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Temperature and Time: Controlled temperature and reaction time to ensure the desired product formation.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structure may be optimized to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-e][1,2,4]thiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds containing the sulfonamide functional group.

    Phenylmethyl Derivatives: Compounds with phenylmethyl groups attached to different core structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

214916-31-1

Molecular Formula

C13H11ClN2O3S2

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-methyl-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C13H11ClN2O3S2/c1-15-11-7-20-8-12(11)21(18,19)16(13(15)17)6-9-3-2-4-10(14)5-9/h2-5,7-8H,6H2,1H3

InChI Key

UQLKWALTGZUBOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CSC=C2S(=O)(=O)N(C1=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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